3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester is an organic compound with a complex structure It is a derivative of cyclopentene, featuring two carboxylic acid ester groups and two methyl groups attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester typically involves the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . This method allows for the formation of the cyclopentene ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further reactions. The cyclopentene ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3,4-dimethyl-3-cyclopentene-1,1-dicarboxylate
- Methyl 3-cyclopentenecarboxylate
- Ethyl cyclopent-3-ene-1-carboxylate
Uniqueness
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester is unique due to its specific substitution pattern on the cyclopentene ring. The presence of two methyl groups and two ester groups provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
126571-17-3 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
dimethyl 3,4-dimethylcyclopent-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-7-5-11(6-8(7)2,9(12)14-3)10(13)15-4/h5-6H2,1-4H3 |
InChI Key |
GRAUQVMFYONZDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C1)(C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.